2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine
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Overview
Description
2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of three chlorine atoms and a trimethoxyphenyl group attached to a pyrimidine ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 3,4,5-trimethoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the pyrimidine ring are replaced by the trimethoxybenzyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Substitution Reactions: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and other bases. The reactions are typically carried out in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation and reduction reactions can yield different oxidized or reduced derivatives.
Scientific Research Applications
2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine.
3,4,5-Trimethoxybenzyl Chloride: Another precursor used in the synthesis.
Trimethoprim: A compound with a similar trimethoxyphenyl group but different biological activity.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring with a trimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
51323-76-3 |
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Molecular Formula |
C14H13Cl3N2O3 |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
2,4,6-trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C14H13Cl3N2O3/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)18-14(17)19-13(8)16/h5-6H,4H2,1-3H3 |
InChI Key |
INLKVPDBCUJWCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
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